Furantoin

Beschreibung

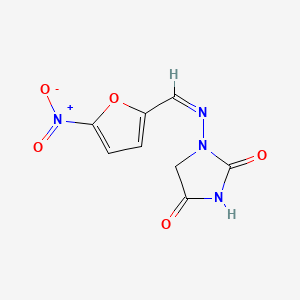

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[(5-nitrofuran-2-yl)methylideneamino]imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O5/c13-6-4-11(8(14)10-6)9-3-5-1-2-7(17-5)12(15)16/h1-3H,4H2,(H,10,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXFQHRVNIOXGAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | NITROFURANTOIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20773 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020972 | |

| Record name | Nitrofurantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nitrofurantoin appears as odorless lemon yellow crystals or fine yellow powder. Bitter taste. (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | NITROFURANTOIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20773 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 0.1 mg/mL at 66 °F (NTP, 1992), Soly (mg/100 ml): water (pH 7) 19.0; 95% ethanol 51.0; acetone 510; DMF 8000; peanut oil 2.1; glycerol 60; polyethylene glycol 1500., Very slightly soluble in alcohol and practically insoluble in ether and water., In water, 79 mg/l at 24 °C. | |

| Details | Yalkowsky SH, Dannenfelser RM; The AQUASOL dATAbASE of Aqueous Solubility. Fifth ed, Tucson, AZ: Univ Az, College of Pharmacy (1992) | |

| Record name | NITROFURANTOIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20773 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Yalkowsky SH, Dannenfelser RM; The AQUASOL dATAbASE of Aqueous Solubility. Fifth ed, Tucson, AZ: Univ Az, College of Pharmacy (1992) | |

| Record name | NITROFURANTOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3135 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

ORANGE-YELLOW NEEDLES FROM DIL ACETIC ACID, LEMON-YELLOW CRYSTALS OR FINE POWDER, Yellow powder | |

CAS No. |

67-20-9 | |

| Record name | NITROFURANTOIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20773 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Furantoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Imidazolidinedione, 1-[[(5-nitro-2-furanyl)methylene]amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitrofurantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitrofurantoin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.587 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NITROFURANTOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3135 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

514 °F (decomposes) (NTP, 1992), 263 °C | |

| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 76th ed. Boca Raton, FL: CRC Press Inc., 1995-1996., p. 3-198 | |

| Record name | NITROFURANTOIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20773 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 76th ed. Boca Raton, FL: CRC Press Inc., 1995-1996., p. 3-198 | |

| Record name | NITROFURANTOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3135 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Furantoin Against Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nitrofurantoin, a synthetic nitrofuran antibiotic, has been a mainstay in the treatment of uncomplicated urinary tract infections (UTIs) for decades, largely due to its sustained efficacy and a low incidence of acquired bacterial resistance.[1][2] Its clinical utility is underpinned by a complex and multifaceted mechanism of action that differentiates it from many other classes of antibiotics. This guide provides a detailed examination of the molecular processes by which this compound exerts its bactericidal effects against gram-negative bacteria, with a focus on its metabolic activation, the subsequent generation of reactive intermediates, and the non-specific damage to a multitude of cellular targets. Furthermore, this document outlines key experimental protocols for studying these mechanisms and presents quantitative data on its antibacterial activity.

Metabolic Activation of this compound

This compound is a prodrug, meaning it is administered in an inactive form and requires intracellular enzymatic activation to become a potent antibacterial agent.[1] This activation process is a critical determinant of its efficacy and selective toxicity.

The activation of this compound is initiated upon its uptake into the bacterial cell. Inside the cytoplasm, the drug is reduced by bacterial flavoproteins, specifically oxygen-insensitive nitroreductases.[3][4][5] In many gram-negative bacteria, including Escherichia coli, two key nitroreductases, NfsA and NfsB, are responsible for this reductive process.[3][4] These enzymes catalyze the transfer of electrons from NAD(P)H to the nitro group of this compound, a process that generates a cascade of highly reactive, short-lived electrophilic intermediates.[1][4] These intermediates include a nitro-anion-free radical and hydroxylamine, which are the primary effectors of cellular damage.[1]

The multi-target nature of these reactive species is a cornerstone of this compound's enduring effectiveness and the low frequency of clinically significant resistance.[4][6] Any single mutation in a target molecule is unlikely to confer resistance, as other vital pathways would still be susceptible to damage.

Metabolic activation and multi-target mechanism of this compound.

Molecular Targets and Bactericidal Effects

Once generated, the reactive intermediates of this compound indiscriminately attack a variety of macromolecules essential for bacterial survival. This multi-pronged assault ensures a high probability of cell death.

Damage to Bacterial DNA

A primary target of activated this compound is bacterial DNA.[7] The reactive intermediates can induce a range of genotoxic effects, including single and double-strand breaks, and inter-strand cross-links.[7][8][9] This extensive damage to the bacterial chromosome inhibits DNA replication and induces the SOS response, a global response to DNA damage.[4][7] Ultimately, the chromosomal damage is too severe for the bacterial repair mechanisms to overcome, leading to cell death.

Inhibition of Protein Synthesis

This compound's reactive metabolites also target the bacterial protein synthesis machinery. They non-specifically modify ribosomal proteins and ribosomal RNA (rRNA), leading to the inhibition of translation.[1][5][6] This disruption of protein synthesis halts the production of essential enzymes and structural proteins, contributing significantly to the bactericidal effect.[7] At lower concentrations, this compound has been shown to specifically inhibit the synthesis of inducible enzymes.[2][6]

Disruption of Metabolic Pathways

The antibacterial activity of this compound also extends to the disruption of crucial metabolic processes. The reactive intermediates can inactivate enzymes involved in carbohydrate metabolism, including those of the Krebs cycle.[3][10] This interference with cellular respiration and energy production further compromises the viability of the bacterial cell.

Quantitative Data: Antibacterial Efficacy

The efficacy of this compound against various gram-negative bacteria is typically quantified by its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

| Gram-Negative Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Notes |

| Escherichia coli | 16 | 16 | Generally highly susceptible. MIC values can range from 1 to 128 µg/mL.[11] |

| Klebsiella pneumoniae | - | - | Resistance rates are higher in Klebsiella species compared to E. coli.[3] |

| Enterobacter spp. | - | - | Generally less susceptible than E. coli. |

| Proteus spp. | - | - | Often intrinsically resistant.[3] |

| Pseudomonas aeruginosa | - | - | Intrinsically resistant.[3] |

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Experimental Protocols

The elucidation of this compound's mechanism of action has been facilitated by a variety of experimental techniques. Below are detailed methodologies for key experiments.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This assay is a standardized method for determining the MIC of an antimicrobial agent against a specific bacterial isolate.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a gram-negative bacterium.

Methodology:

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide) at a high concentration.

-

Preparation of Microtiter Plates: A series of two-fold dilutions of the this compound stock solution are made in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate. This creates a gradient of this compound concentrations.

-

Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Inoculation and Incubation: Each well of the microtiter plate is inoculated with the bacterial suspension. The plate is then incubated at 35-37°C for 16-20 hours.

-

Reading and Interpretation: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.

Comet Assay (Single-Cell Gel Electrophoresis) for DNA Damage Assessment

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Objective: To visualize and quantify this compound-induced DNA damage in bacterial cells.

Methodology:

-

Cell Treatment: Bacterial cultures are treated with varying concentrations of this compound for a defined period.

-

Cell Embedding: The treated bacterial cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: The slides are immersed in a lysis buffer to remove the cell wall, membranes, and cytoplasm, leaving behind the nucleoid.

-

Electrophoresis: The slides are placed in an electrophoresis chamber, and an electric field is applied. Damaged DNA (containing strand breaks) will migrate from the nucleoid towards the anode, forming a "comet tail."

-

Visualization and Analysis: The DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualized using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail relative to the head.

In Vitro Translation (IVT) Assay for Inhibition of Protein Synthesis

This cell-free assay directly measures the effect of a compound on the protein synthesis machinery.

Objective: To quantify the direct inhibitory effect of this compound on bacterial protein synthesis.

Methodology:

-

System Preparation: A commercially available bacterial IVT kit (e.g., from E. coli extracts) is used. This kit contains all the necessary components for protein synthesis, including ribosomes, tRNAs, aminoacyl-tRNA synthetases, and a reporter gene (e.g., luciferase or β-galactosidase).

-

This compound Activation: As this compound requires activation, the IVT system must be supplemented with a source of nitroreductases and NAD(P)H.

-

Reaction Setup: The IVT reaction is assembled with the reporter DNA, the necessary reagents, and varying concentrations of this compound.

-

Incubation: The reaction is incubated at the optimal temperature for the IVT system (typically 37°C).

-

Quantification of Protein Synthesis: The amount of protein synthesized is quantified by measuring the activity of the reporter enzyme (e.g., luminescence for luciferase, or a colorimetric assay for β-galactosidase).

-

Data Analysis: The percentage of protein synthesis inhibition is calculated relative to a no-drug control. An IC₅₀ value (the concentration of this compound that inhibits 50% of protein synthesis) can be determined from a dose-response curve.[1]

Mechanisms of Resistance

While clinically significant resistance to this compound is relatively uncommon, it can occur.[4][6] The primary mechanisms of resistance in gram-negative bacteria involve mutations in the genes encoding the nitroreductases NfsA and NfsB.[3][12] Inactivation of these enzymes prevents the metabolic activation of this compound, thus rendering the drug ineffective. High-level resistance typically requires mutations in both nfsA and nfsB.[3] Other, less common resistance mechanisms include the upregulation of efflux pumps that can extrude the drug from the cell.[3]

Mechanisms of bacterial resistance to this compound.

Conclusion

The enduring clinical success of this compound against gram-negative uropathogens is a direct consequence of its unique mechanism of action. By acting as a prodrug that is converted into highly reactive intermediates by bacterial-specific enzymes, this compound unleashes a multifaceted attack on essential cellular components, including DNA, ribosomes, and metabolic pathways. This broad-based mechanism is difficult for bacteria to overcome through single-step mutations, which explains the persistently low rates of resistance. A thorough understanding of these molecular interactions is crucial for the continued effective use of this important antimicrobial agent and for the development of future therapeutics that may employ similar multi-target strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. karger.com [karger.com]

- 3. Frontiers | Nitrothis compound: properties and potential in treatment of urinary tract infection: a narrative review [frontiersin.org]

- 4. Unlocking Nitrothis compound: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Nitrothis compound: mechanism of action and implications for resistance development in common uropathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Nitrothis compound? [synapse.patsnap.com]

- 8. Nitrothis compound - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. DNA damage and cell killing by nitrothis compound in relation to its carcinogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What is Nitrothis compound used for? [synapse.patsnap.com]

- 11. Assessing the urinary concentration of nitrothis compound and its antibacterial activity against Escherichia coli, Staphylococcus pseudintermedius, and Enterococcus faecium isolated from dogs with urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Nitrofurantoin: An In-depth Technical Guide on its Antibacterial Spectrum and Efficacy

For Researchers, Scientists, and Drug Development Professionals

Nitrofurantoin, a synthetic nitrofuran derivative, has been a cornerstone in the treatment of uncomplicated urinary tract infections (UTIs) for over six decades.[1][2] Its sustained efficacy, particularly in an era of mounting antimicrobial resistance, has led to a resurgence in its clinical use.[1][3][4] This technical guide provides a comprehensive overview of nitrothis compound's antibacterial spectrum, efficacy, mechanism of action, and resistance pathways, tailored for professionals in the field of microbiology and drug development.

Antibacterial Spectrum

Nitrothis compound exhibits a broad spectrum of activity against many common uropathogens. It is effective against a range of Gram-positive and Gram-negative bacteria.[5][6] The drug's activity is primarily concentrated in the urinary tract, where it reaches high bactericidal concentrations, while systemic absorption and tissue penetration are negligible.[5][6][7]

Gram-Positive Aerobes:

-

Coagulase-negative staphylococci (e.g., Staphylococcus epidermidis)[6]

-

Viridans group streptococci[6]

-

Corynebacterium species[6]

Gram-Negative Aerobes:

-

Citrobacter species (C. amalonaticus, C. diversus, C. freundii)[6][7]

-

Enterobacter species[6]

-

Neisseria species[6]

-

Salmonella species[6]

-

Shigella species[6]

It is important to note that while nitrothis compound has excellent activity against Enterococcus faecalis, the majority of Enterococcus faecium isolates are not susceptible.[12] Some strains of Enterobacter and Klebsiella species, as well as most Proteus, Serratia, and Pseudomonas species, are resistant to nitrothis compound.[13]

Mechanism of Action

The antimicrobial action of nitrothis compound is multifaceted and unique among antibacterial agents.[14][15] It functions as a prodrug that is activated within the bacterial cell.

The process begins with the reduction of nitrothis compound by bacterial flavoproteins, specifically nitroreductases, to highly reactive electrophilic intermediates.[6][13][14] This reduction is more rapid in bacterial cells than in mammalian cells, contributing to its selective toxicity.[7] These reactive intermediates are responsible for the drug's bactericidal effects through several mechanisms:

-

DNA and RNA Damage: The reactive intermediates can directly damage bacterial DNA and RNA, leading to strand breakage and inhibition of nucleic acid synthesis.[7][14][16]

-

Inhibition of Protein Synthesis: The intermediates can also alter or inactivate bacterial ribosomal proteins, thereby disrupting protein synthesis.[6][13][14][16]

-

Interference with Metabolic Pathways: Nitrothis compound can inhibit crucial biochemical processes such as cell wall synthesis and aerobic energy metabolism, including the citric acid cycle.[6][14][17]

This multi-targeted mechanism of action is believed to be a key factor in the low incidence of acquired bacterial resistance to nitrothis compound.[6][7]

Quantitative Efficacy Data

Nitrothis compound's efficacy is well-documented, with clinical cure rates for uncomplicated UTIs ranging from 79% to 92%.[3][7] Bacteriological eradication rates are similarly high, reported to be between 80% and 92%.[3][7] The tables below summarize the in vitro susceptibility of common uropathogens to nitrothis compound, presented as Minimum Inhibitory Concentration (MIC) values.

Table 1: Nitrothis compound MIC Distribution for Common Uropathogens

| Organism | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | MIC Range (μg/mL) | Reference |

| Escherichia coli | 16 | 16 | 1 - 128 | [18] |

| Staphylococcus pseudintermedius | 8 | 16 | 4 - 16 | [18] |

| Enterococcus faecium | 64 | 128 | 32 - 512 | [18] |

| Vancomycin-Resistant E. faecalis | ≤16 | ≤16 | N/A | [11] |

MIC₅₀: The concentration of an antibiotic that inhibits the growth of 50% of bacterial isolates. MIC₉₀: The concentration of an antibiotic that inhibits the growth of 90% of bacterial isolates.

Table 2: Susceptibility Rates of Uropathogens to Nitrothis compound

| Organism | Susceptibility Rate (%) | Notes | Reference |

| Escherichia coli | 95.6% | Urine isolates from 2003-2007. | [19] |

| Escherichia coli (ESBL-producing) | 93.1% (outpatients), 89.2% (inpatients) | [19] | |

| Staphylococcus saprophyticus | 87-89% | In patients with recurrent UTIs. | [9] |

| Enterococcus faecalis | 88-100% | Includes vancomycin-resistant strains. | [11] |

| Enterococcus faecium | 32-50% | [11] | |

| Vancomycin-Resistant Enterococci (VRE) | 80.76% | [20] |

Mechanisms of Resistance

Despite its long history of use, acquired resistance to nitrothis compound in uropathogens like E. coli remains relatively uncommon.[7][21] When resistance does occur, it is primarily mediated by chromosomal mutations rather than plasmid transfer.[7]

The principal mechanisms of nitrothis compound resistance involve the inhibition of its activation:

-

Mutations in Nitroreductase Genes: The most common resistance mechanism involves loss-of-function mutations in the genes nfsA and nfsB, which encode the oxygen-insensitive nitroreductases responsible for activating nitrothis compound.[17][21] Inactivation of these enzymes prevents the conversion of nitrothis compound into its toxic intermediates.

-

Mutations in Riboflavin Synthesis Genes: Deletions or mutations in the ribE gene, which is involved in riboflavin biosynthesis, can also contribute to resistance.[21] Riboflavin is a precursor to flavin mononucleotide (FMN), a necessary cofactor for the nitroreductase enzymes.

-

Efflux Pumps: Overexpression of efflux pumps, such as the OqxAB system, has been associated with reduced susceptibility to nitrothis compound, although its role in high-level resistance is still under investigation.[21][22]

Experimental Protocols

The determination of nitrothis compound's antibacterial efficacy relies on standardized in vitro susceptibility testing methods. The following is a generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of nitrothis compound.

Broth Microdilution Method

This is a common and standardized method for determining the MIC of an antimicrobial agent.

-

Preparation of Nitrothis compound Stock Solution: A stock solution of nitrothis compound is prepared at a known concentration in a suitable solvent.

-

Serial Dilutions: A series of two-fold dilutions of the nitrothis compound stock solution are prepared in Mueller-Hinton broth in a 96-well microtiter plate.[23]

-

Bacterial Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

-

Inoculation: Each well of the microtiter plate containing the nitrothis compound dilutions is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 35°C for 16-20 hours).[23]

-

MIC Determination: The MIC is determined as the lowest concentration of nitrothis compound that completely inhibits visible growth of the bacterium.

Disk Diffusion Method (Kirby-Bauer)

This method provides a qualitative assessment of susceptibility.

-

Bacterial Lawn Preparation: A standardized inoculum of the test bacterium is swabbed uniformly across the surface of a Mueller-Hinton agar plate.

-

Disk Application: A paper disk impregnated with a standard amount of nitrothis compound is placed on the agar surface.

-

Incubation: The plate is incubated under standardized conditions.

-

Zone of Inhibition Measurement: The diameter of the zone of no bacterial growth around the disk is measured.

-

Interpretation: The measured zone diameter is compared to established breakpoints to categorize the bacterium as susceptible, intermediate, or resistant to nitrothis compound.

Conclusion

Nitrothis compound remains a valuable therapeutic agent for the treatment of uncomplicated UTIs, largely due to its favorable antibacterial spectrum, high urinary concentrations, and a low propensity for resistance development. Its unique multi-targeted mechanism of action continues to be a subject of interest for understanding antimicrobial activity and circumventing resistance. For researchers and drug development professionals, a thorough understanding of nitrothis compound's properties is crucial for its appropriate clinical application and for the development of future antimicrobial strategies.

References

- 1. Nitrothis compound: properties and potential in treatment of urinary tract infection: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Nitrothis compound: properties and potential in treatment of urinary tract infection: a narrative review [frontiersin.org]

- 4. Nitrothis compound retains antimicrobial activity against multidrug-resistant urinary Escherichia coli from US outpatients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nitrothis compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. medcentral.com [medcentral.com]

- 7. Nitrothis compound - Wikipedia [en.wikipedia.org]

- 8. nitrothis compound: UTI Uses, Side Effects & Dosage [medicinenet.com]

- 9. droracle.ai [droracle.ai]

- 10. droracle.ai [droracle.ai]

- 11. droracle.ai [droracle.ai]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. Nitrothis compound Monograph for Professionals - Drugs.com [drugs.com]

- 14. What is the mechanism of Nitrothis compound? [synapse.patsnap.com]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. Nitrothis compound (Macrobid, Macrodantin, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 17. academic.oup.com [academic.oup.com]

- 18. Assessing the urinary concentration of nitrothis compound and its antibacterial activity against Escherichia coli, Staphylococcus pseudintermedius, and Enterococcus faecium isolated from dogs with urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. droracle.ai [droracle.ai]

- 21. Genomic insights into nitrothis compound resistance mechanisms and epidemiology in clinical Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Unlocking Nitrothis compound: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

The Molecular Pivot: Unraveling Nitrofurantoin's Bactericidal and Bacteriostatic Mechanisms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrofurantoin, a cornerstone in the treatment of uncomplicated urinary tract infections (UTIs), exhibits a fascinating concentration-dependent dual activity, acting as a bacteriostatic agent at lower concentrations and a potent bactericidal at higher, clinically relevant urinary concentrations. This guide delves into the intricate molecular underpinnings that dictate this switch. The activation of nitrothis compound by bacterial nitroreductases into highly reactive electrophilic intermediates is central to its mechanism. These intermediates indiscriminately attack a multitude of cellular targets, including ribosomal proteins, DNA, and enzymes of the citric acid cycle. The sheer breadth of this multi-targeted assault is a key factor in the low incidence of bacterial resistance. This document provides a comprehensive overview of the signaling pathways involved, detailed experimental protocols for investigating its mechanisms of action, and a quantitative summary of its efficacy against common uropathogens.

Introduction

For decades, nitrothis compound has remained a reliable therapeutic option for UTIs, largely due to its favorable pharmacokinetic profile, which concentrates the drug in the urinary tract, and its complex mechanism of action that has seemingly slowed the development of significant clinical resistance.[1][2] The drug's ability to act as either a bacteriostatic or bactericidal agent is a critical aspect of its pharmacology. Understanding the molecular basis of this dual activity is paramount for optimizing its clinical use, overcoming potential resistance, and informing the development of novel antimicrobial agents. This technical guide aims to provide a detailed exploration of these mechanisms for professionals engaged in antimicrobial research and development.

Mechanism of Action: A Multi-Pronged Attack

Nitrothis compound's antimicrobial activity is not inherent to the parent molecule but is unleashed through a process of metabolic activation within the bacterial cell. This selective activation is a key reason for its greater toxicity to bacteria over mammalian cells.[3]

Activation by Bacterial Nitroreductases

The journey of nitrothis compound from a prodrug to an active antimicrobial begins with its reduction by bacterial flavoproteins, specifically oxygen-insensitive nitroreductases encoded by the nfsA and nfsB genes.[4] This enzymatic reduction generates a cascade of highly reactive electrophilic intermediates, including nitro-anion free radicals and hydroxylamine.[4] These intermediates are the ultimate effectors of nitrothis compound's toxicity.

The Triad of Cellular Targets

The reactive intermediates of nitrothis compound do not have a single, specific target. Instead, they launch a widespread and non-specific attack on numerous vital cellular components, leading to a catastrophic failure of cellular functions. This multi-targeted approach is a significant barrier to the development of bacterial resistance.[5] The primary targets include:

-

Bacterial Ribosomes and Protein Synthesis: The electrophilic intermediates react with and modify ribosomal proteins and ribosomal RNA (rRNA).[6] This covalent modification disrupts the structure and function of the ribosome, leading to the inhibition of protein synthesis. At lower, bacteriostatic concentrations, this inhibition is partial and primarily affects the synthesis of inducible enzymes.[6] However, at higher, bactericidal concentrations, the damage is extensive, resulting in a complete shutdown of protein synthesis.[6]

-

Bacterial DNA: The reactive intermediates can directly damage bacterial DNA, causing strand breakages and interstrand cross-links.[7] This genotoxic activity triggers the bacterial SOS response, a global DNA damage repair system.[3][8] The induction of the SOS pathway serves as a clear indicator of nitrothis compound-induced DNA damage.

-

Metabolic Pathways: Key enzymes involved in central metabolic pathways, particularly the citric acid cycle, are also targets of nitrothis compound's reactive intermediates.[9] The inhibition of these enzymes disrupts aerobic energy metabolism, further crippling the bacterial cell.

The concentration of the reactive intermediates dictates the extent of cellular damage and, consequently, whether the overall effect is bacteriostatic or bactericidal. At lower concentrations, the damage may be limited, leading to a reversible inhibition of growth (bacteriostatic). At the high concentrations achieved in the urine, the widespread and irreversible damage to multiple critical cellular components leads to bacterial cell death (bactericidal).[9]

Quantitative Data: In Vitro Efficacy of Nitrothis compound

The in vitro activity of nitrothis compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). The following tables summarize the MIC50 and MIC90 values for nitrothis compound against common uropathogens, providing a quantitative perspective on its efficacy.

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Escherichia coli | 16 | 16 | [10][11] |

| Klebsiella pneumoniae | 64 | 128 | [12] |

| Staphylococcus saprophyticus | - | - | [13] |

| Enterococcus faecalis | 8 | 64 | [14] |

Note: MIC values can vary between studies and geographic locations.

| Bacterial Species | MBC (µg/mL) | Notes | Reference(s) |

| Escherichia coli | ≥ 2x MIC | Bactericidal effect observed at concentrations at and above twice the MIC. | [9] |

| Enterococcus faecium | > 128 | Slower bactericidal effect observed at higher concentrations. | [15] |

| Staphylococcus saprophyticus | - | Generally susceptible. | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the molecular mechanisms of nitrothis compound.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

Objective: To determine the lowest concentration of nitrothis compound that inhibits visible growth (MIC) and the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum (MBC).

Protocol:

-

MIC Determination (Broth Microdilution):

-

Prepare a serial two-fold dilution of nitrothis compound in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

-

Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

-

Include a growth control (no antibiotic) and a sterility control (no bacteria).

-

Incubate the plate at 37°C for 16-20 hours.

-

The MIC is the lowest concentration of nitrothis compound that shows no visible turbidity.[16]

-

-

MBC Determination:

-

Following MIC determination, subculture 10-100 µL from each well that shows no visible growth onto antibiotic-free agar plates.

-

Incubate the agar plates at 37°C for 18-24 hours.

-

The MBC is the lowest concentration of nitrothis compound that results in no bacterial growth on the agar plates, corresponding to a ≥99.9% kill of the initial inoculum.[4][17][18]

-

Assessment of DNA Damage: The SOS Chromotest

Objective: To quantify the genotoxic potential of nitrothis compound by measuring the induction of the SOS response in E. coli.

Protocol:

-

Bacterial Strain: Utilize a genetically engineered E. coli strain where the expression of a reporter gene (e.g., lacZ, encoding β-galactosidase) is under the control of an SOS-inducible promoter (e.g., sfiA).

-

Exposure: Incubate the bacterial culture with a range of nitrothis compound concentrations for a defined period (e.g., 2 hours). Include a positive control (a known genotoxic agent) and a negative control (no treatment).

-

β-Galactosidase Assay:

-

Lyse the bacterial cells to release the intracellular contents.

-

Add a chromogenic substrate for β-galactosidase (e.g., o-nitrophenyl-β-D-galactopyranoside, ONPG).

-

Measure the development of color spectrophotometrically at 420 nm.

-

-

Data Analysis: The level of color development is directly proportional to the induction of the SOS response and, therefore, the extent of DNA damage.[5][19]

Evaluation of Ribosomal Inhibition: In Vitro Translation Assay

Objective: To directly measure the inhibitory effect of nitrothis compound on bacterial protein synthesis.

Protocol:

-

Cell-Free System: Utilize a commercially available bacterial cell-free transcription-translation system (e.g., from E. coli extracts), which contains all the necessary components for protein synthesis (ribosomes, tRNAs, amino acids, enzymes).

-

Reaction Setup:

-

Set up reactions containing the cell-free system, a template DNA or mRNA encoding a reporter protein (e.g., luciferase or β-galactosidase), and varying concentrations of pre-reduced nitrothis compound (activated by nitroreductases).

-

Include a positive control (no inhibitor) and a negative control (no template).

-

-

Incubation: Incubate the reactions at 37°C for a specified time to allow for protein synthesis.

-

Quantification: Measure the amount of reporter protein produced using a suitable assay (e.g., luminescence for luciferase, colorimetric assay for β-galactosidase).

-

Data Analysis: The reduction in reporter protein synthesis in the presence of activated nitrothis compound indicates its inhibitory effect on translation.

Analysis of Metabolic Interference: Citrate Synthase Activity Assay

Objective: To determine the inhibitory effect of nitrothis compound on a key enzyme of the citric acid cycle.

Protocol:

-

Enzyme Source: Use purified citrate synthase or a bacterial cell lysate as the source of the enzyme.

-

Assay Principle: The assay measures the reaction of Coenzyme A (CoA-SH), a product of the citrate synthase reaction, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product, 2-nitro-5-thiobenzoate (TNB), which absorbs light at 412 nm.[20]

-

Reaction Mixture: Prepare a reaction mixture containing buffer, acetyl-CoA, DTNB, and the enzyme source.

-

Inhibition Study: Pre-incubate the enzyme with various concentrations of activated nitrothis compound before initiating the reaction by adding the substrate, oxaloacetate.

-

Kinetic Measurement: Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.

-

Data Analysis: The rate of the reaction is proportional to the citrate synthase activity. A decrease in the reaction rate in the presence of activated nitrothis compound indicates inhibition of the enzyme.[21][22][23]

Visualizations: Pathways and Workflows

Signaling Pathway: Nitrothis compound's Multi-Target Mechanism

Caption: Nitrothis compound's multi-target mechanism of action.

Signaling Pathway: The SOS Response to Nitrothis compound-Induced DNA Damage

Caption: The SOS response pathway activated by nitrothis compound.

Experimental Workflow: Investigating Bactericidal vs. Bacteriostatic Mechanisms

Caption: Experimental workflow for mechanism investigation.

Conclusion

The dual bactericidal and bacteriostatic nature of nitrothis compound is a direct consequence of its concentration-dependent, multi-targeted mechanism of action. At the high concentrations achieved in the urinary tract, the extensive and simultaneous damage to bacterial DNA, ribosomes, and metabolic machinery leads to a lethal cascade of events. The lack of a single, specific target for its reactive intermediates presents a significant challenge for bacteria to develop resistance, contributing to its sustained clinical efficacy. A thorough understanding of these molecular mechanisms, facilitated by the experimental approaches outlined in this guide, is crucial for the continued effective use of this important antimicrobial and for the future development of novel therapeutics that may emulate its successful multi-targeted strategy.

References

- 1. mdpi.com [mdpi.com]

- 2. drugs.com [drugs.com]

- 3. SOS response - Wikipedia [en.wikipedia.org]

- 4. microchemlab.com [microchemlab.com]

- 5. SOS chromotest - Wikipedia [en.wikipedia.org]

- 6. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | The DNA Damage Inducible SOS Response Is a Key Player in the Generation of Bacterial Persister Cells and Population Wide Tolerance [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Susceptibility to Fosfomycin and Nitrothis compound of ESBL-Positive Escherichia coli and Klebsiella pneumoniae Isolated From Urine of Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Susceptibility to Fosfomycin and Nitrothis compound of ESBL-Positive Escherichia coli and Klebsiella pneumoniae Isolated From Urine of Pediatric Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. droracle.ai [droracle.ai]

- 14. Susceptibility of Nitrothis compound and Fosfomycin Against Outpatient Urinary Isolates of Multidrug-Resistant Enterococci over a Period of 10 Years from India - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Nitrothis compound Is Active against Vancomycin-Resistant Enterococci - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 18. microbe-investigations.com [microbe-investigations.com]

- 19. biotoxicity.com [biotoxicity.com]

- 20. 3hbiomedical.com [3hbiomedical.com]

- 21. bioassaysys.com [bioassaysys.com]

- 22. sciencellonline.com [sciencellonline.com]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Synthesis of Novel Furantoin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Furantoin, a long-standing synthetic nitrofuran antibiotic, remains a cornerstone in the management of urinary tract infections (UTIs). Its sustained clinical relevance is largely due to a low incidence of acquired bacterial resistance, a characteristic attributed to its multi-targeted mechanism of action. However, the emergence of multidrug-resistant (MDR) pathogens necessitates the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the discovery and synthesis of new this compound derivatives. It details the rationale behind structural modifications, outlines key synthetic protocols, presents quantitative antimicrobial and cytotoxicity data, and illustrates the underlying mechanisms and experimental workflows.

The Rationale for Developing Novel this compound Derivatives

The development of novel this compound derivatives is driven by several key objectives:

-

Broadening the Antimicrobial Spectrum: While effective against common uropathogens, this compound's activity against certain MDR strains, such as Acinetobacter baumannii, is limited.[1][2] Novel derivatives aim to expand the spectrum of activity to include these challenging pathogens.

-

Overcoming Intrinsic Limitations: this compound's poor solubility and limited ability to penetrate host cell membranes can restrict its efficacy in treating systemic or intracellular infections.[3] Modifications to the this compound scaffold seek to improve its physicochemical properties, enhancing bioavailability and tissue penetration.

-

Combating Resistance: Although resistance to this compound is relatively low, the potential for its development exists. The design of new derivatives with modified structures can help to circumvent existing and potential resistance mechanisms.

-

Exploring New Therapeutic Applications: The cytotoxic properties of nitrofuran compounds have led to investigations into their potential as anticancer agents.[4][5][6][7][8][9] The synthesis of novel derivatives is a key strategy in exploring these alternative therapeutic avenues.

Synthesis of Novel this compound Derivatives

The synthesis of novel this compound derivatives typically involves the modification of the core structure, which consists of a 5-nitrofuran ring linked to a hydantoin moiety. Common strategies include the introduction of different heterocyclic rings, the modification of the linker between the two main components, and the substitution at various positions on the aromatic rings.

General Synthetic Workflow

The discovery and development of novel this compound derivatives generally follow a structured workflow, from initial design and synthesis to biological evaluation.

Experimental Protocols

1-Aminohydantoin is a key precursor for the synthesis of this compound and its derivatives.[10]

-

Step 1: Formation of Hydrazinoacetic Acid. React monochloroacetic acid or its ester with hydrazine. This nucleophilic substitution forms hydrazinoacetic acid or its ester.[10]

-

Step 2: Formation of 2-Semicarbazidoacetic Acid. Treat the hydrazino compound from Step 1 with potassium cyanate (KCNO) in a slightly acidic or alkaline aqueous solution to introduce the carbamoyl group.[10]

-

Step 3: Cyclization to 1-Aminohydantoin Salt. Heat the 2-semicarbazidoacetic acid or its ester with a mineral acid to induce intramolecular cyclization, forming the hydantoin ring. The product precipitates upon cooling and is isolated by filtration.[10]

This precursor provides the essential 5-nitrofuran moiety.

-

Step 1: Preparation of Nitrating Mixture. Slowly add concentrated nitric acid to acetic anhydride at 0°C, followed by a catalytic amount of concentrated sulfuric acid.[10]

-

Step 2: Nitration. Add freshly distilled 2-furaldehyde dropwise to the nitrating mixture over approximately 45 minutes, maintaining the temperature at 0°C. Continue stirring at this temperature for 1 hour.[10]

-

Step 3: Work-up and Isolation. Quench the reaction by adding water and stir for 30 minutes to promote precipitation. Adjust the pH to ~2.5 with a 10% NaOH solution and heat the mixture at 50°C for 1 hour.[10]

-

Step 4: Purification. Cool the reaction mixture to room temperature. Collect the precipitate by filtration, wash with water, and recrystallize from anhydrous ethanol to yield pure 5-nitro-2-furaldehyde diacetate.[10]

This method involves the reaction of a non-nitro-substituted amidoxime with a nitro-substituted acyl chloride.[11]

-

A solution of 4-nitrobenzoyl chloride (10 mmol) in pyridine is added dropwise to a stirred solution of benzamidoxime (10 mmol) in the same solvent at 0°C.[11]

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours.[11]

-

The mixture is then heated to reflux to effect cyclodehydration.[11]

-

After cooling, the product is isolated by precipitation with water and purified by recrystallization.[11]

These hybrids are synthesized through a Mannich reaction.[9]

-

A mixture of the appropriate isatin (1 mmol), the Schiff's base of 5-nitrofuran (1 mmol), and a secondary amine (1.2 mmol) in ethanol is refluxed for 4-6 hours.[9]

-

The reaction progress is monitored by thin-layer chromatography.[9]

-

Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to afford the final product.[9]

Biological Evaluation of Novel this compound Derivatives

Antimicrobial Activity

The antimicrobial efficacy of novel this compound derivatives is primarily assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria.

-

Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the test compounds and comparator drugs is prepared in a 96-well microtiter plate.[10]

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[10]

-

Inoculation: Each well of the microtiter plate is inoculated with the final bacterial suspension.[10]

-

Incubation: The plate is covered and incubated at 35°C ± 2°C in ambient air for 16-20 hours.[10]

-

Reading and Interpretation: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[10]

Quantitative Data on Antimicrobial Activity

The following tables summarize the MIC values of representative novel this compound derivatives against various bacterial strains.

Table 1: Antimicrobial Activity (MIC in µM) of Novel this compound Derivatives Against Gram-Positive Bacteria

| Compound/Drug | Staphylococcus aureus | Enterococcus faecium | Reference |

| Nitrothis compound Analogue 9 | - | - | [3] |

| M. tuberculosis H37Rv | 0.5 | - | [3] |

| Oxadiazole Derivative 2h | < 1.95 | > 125 | |

| Isatin Hybrid 6 | 1 (µg/mL) | - | [6][7][8][9] |

| Nitrothis compound | - | - | [3] |

| M. tuberculosis H37Rv | 15 | - | [3] |

| Ciprofloxacin | 1.95 | 7.81 |

Table 2: Antimicrobial Activity (MIC in µM) of Novel this compound Derivatives Against Gram-Negative Bacteria

| Compound/Drug | Escherichia coli | Klebsiella pneumoniae | Acinetobacter baumannii | Pseudomonas aeruginosa | Reference |

| Derivative against A. baumannii (Compound 2) | - | - | 4 | - | [1][2] |

| Derivative against A. baumannii (Compound 16) | - | - | 4 | - | [1][2] |

| Oxadiazole Derivative 2k | > 125 | > 125 | 31.25 | > 125 | |

| Nitrothis compound | - | - | > MIC | - | [1][2] |

| Ciprofloxacin | 0.24 | 0.49 | 3.91 | 1.95 |

Cytotoxicity

The evaluation of the cytotoxic potential of novel derivatives is crucial to assess their safety profile. This is typically determined by measuring the half-maximal inhibitory concentration (IC50) against various cell lines.

Table 3: Cytotoxicity (IC50 in µM) of Novel this compound Derivatives

| Compound/Drug | HEK-293 (Human Embryonic Kidney) | HCT 116 (Human Colon Cancer) | Reference |

| Nitrothis compound Analogue 9 | > 50 | - | [3] |

| Isatin Hybrid 3 | > 32 (µg/mL) | 1.62 | [6][7][8][9] |

| Isatin Hybrid 5 | > 32 (µg/mL) | 8.8 | [6][7][8][9] |

| Isatin Hybrid 6 | > 32 (µg/mL) | 6.4 | [6][7][8][9] |

| Isatin Hybrid 7 | > 32 (µg/mL) | 4.2 | [6][7][8][9] |

Mechanism of Action of this compound and its Derivatives

The antimicrobial activity of this compound and its derivatives is a multi-step process initiated by the reduction of the nitro group within the bacterial cell.

The process begins with the uptake of the this compound derivative by the bacterial cell. Inside the bacterium, enzymes known as nitroreductases (primarily products of the nfsA and nfsB genes) reduce the nitro group of the compound. This reduction generates highly reactive electrophilic intermediates. These intermediates are non-specific and attack multiple cellular targets, including:

-

Ribosomal Proteins: Causing inhibition of protein synthesis.

-

Bacterial DNA: Leading to DNA damage.

-

Enzymes of the Citric Acid Cycle: Disrupting cellular metabolism.

This multi-pronged attack is believed to be the reason for the low rate of bacterial resistance to this compound.

Conclusion and Future Directions

The discovery and synthesis of novel this compound derivatives represent a promising avenue for the development of new antimicrobial agents to combat the growing threat of antibiotic resistance. The research highlighted in this guide demonstrates that structural modifications to the this compound scaffold can lead to compounds with enhanced antimicrobial activity, a broader spectrum of action, and potential applications beyond the treatment of UTIs.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: A more systematic exploration of the relationship between the chemical structure of these derivatives and their biological activity is needed to guide the design of more potent and selective compounds.

-

In Vivo Efficacy and Safety: Promising candidates identified in vitro must be evaluated in animal models to assess their efficacy, pharmacokinetics, and safety profiles.

-

Mechanism of Action Elucidation: Further studies are required to fully understand the molecular mechanisms by which these novel derivatives exert their antimicrobial and cytotoxic effects.

The continued investigation of novel this compound derivatives holds significant potential for the discovery of next-generation antibiotics and other therapeutic agents.

References

- 1. Design and Synthesis of Novel Nitrothis compound Derivatives as Antibacterial Agents Against Acinetobacter Baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Synthesis, Antimicrobial, and Anticancer Activities of Novel Nitrofuran Derivatives | Semantic Scholar [semanticscholar.org]

- 7. JU | Synthesis, Antimicrobial, and Anticancer Activities of [aljouf-demo.accessapp.tn]

- 8. (PDF) Synthesis, Antimicrobial, and Anticancer Activities of Novel Nitrofuran Derivatives (2023) | Malik Suliman Mohamed | 3 Citations [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

The Role of Nitroreductases in Furantoin Activation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrofurantoin, a cornerstone in the treatment of urinary tract infections, is a prodrug that necessitates intracellular activation by bacterial nitroreductases to exert its therapeutic effect. This technical guide provides a comprehensive overview of the pivotal role of these enzymes in the bioactivation of nitrothis compound. It delves into the mechanistic pathways, key enzymatic players, and the experimental methodologies employed to investigate this critical process. Quantitative data on enzyme kinetics are presented, alongside detailed protocols for essential assays. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of the core concepts. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of microbiology, pharmacology, and drug development.

Introduction

Nitrothis compound is a synthetic nitrofuran antibiotic that has been in clinical use for decades, primarily for the treatment of uncomplicated urinary tract infections (UTIs).[1] Its enduring efficacy is largely attributed to its unique mechanism of action, which requires reductive activation within the bacterial cell.[2] This activation is catalyzed by a class of enzymes known as nitroreductases, which are flavoproteins capable of reducing the nitro group of nitrothis compound. This process generates a cascade of highly reactive electrophilic intermediates that are non-specifically cytotoxic, targeting multiple cellular macromolecules, including ribosomal proteins, DNA, and enzymes involved in metabolic pathways.[2][3] This multi-targeted approach is believed to be the reason for the low incidence of acquired bacterial resistance to nitrothis compound.[1]

Understanding the intricacies of nitroreductase-mediated activation of nitrothis compound is paramount for several reasons. It provides insights into the drug's spectrum of activity, the molecular basis of bacterial susceptibility and resistance, and offers a framework for the development of novel antimicrobial strategies. This guide aims to provide a detailed exploration of the current knowledge on this subject.

The Key Players: Bacterial Nitroreductases

Bacteria, particularly Escherichia coli, possess multiple nitroreductases that can activate nitrothis compound. These are broadly classified into two types based on their sensitivity to oxygen.

-

Type I (Oxygen-Insensitive) Nitroreductases: These enzymes catalyze the two-electron reduction of the nitro group, bypassing the formation of a nitro anion radical that can be futilely re-oxidized by molecular oxygen. This makes their activity effective in both aerobic and anaerobic environments. The primary Type I nitroreductases involved in nitrothis compound activation in E. coli are:

-

NfsA: The major nitroreductase responsible for nitrothis compound activation.[4] It preferentially utilizes NADPH as a reducing equivalent.[5] Mutations in the nfsA gene are a primary mechanism of acquired resistance to nitrothis compound.[4]

-

NfsB: Considered a minor nitroreductase in this process, NfsB can utilize both NADH and NADPH as cofactors.[5] While its contribution is less significant than NfsA's, its presence provides a degree of redundancy in the activation pathway.[5]

-

-

Type II (Oxygen-Sensitive) Nitroreductases: These enzymes catalyze a single-electron reduction of the nitro group, forming a nitro anion radical. In the presence of oxygen, this radical is rapidly re-oxidized back to the parent compound, with the concomitant production of superoxide radicals. This futile cycling renders Type II nitroreductases ineffective at activating nitrofurans under aerobic conditions. However, in anaerobic environments, the radical can undergo further reduction to cytotoxic species. A notable example in E. coli is:

-

AhpF: Initially identified for its role in alkyl hydroperoxide reductase, AhpF has been shown to function as a Type II nitroreductase, contributing to nitrothis compound activation under anaerobic conditions.

-

The Mechanism of this compound Activation

The activation of nitrothis compound is a multi-step process initiated by the reduction of its 5-nitro group. The generally accepted pathway is as follows:

-

Uptake: Nitrothis compound enters the bacterial cell.

-

Reductive Activation: Intracellular nitroreductases (primarily NfsA and NfsB) transfer electrons from a donor, typically NADPH or NADH, to the nitro group of nitrothis compound.[5] This is a stepwise reduction process.

-

Formation of Reactive Intermediates: The reduction of the nitro group leads to the formation of a series of highly reactive intermediates, including the nitroso and hydroxylamine derivatives.[5]

-

Cellular Damage: These electrophilic intermediates are non-specific in their action and can covalently modify a wide range of cellular macromolecules. This includes:

-

Inhibition of Protein Synthesis: By attacking ribosomal proteins.[3]

-

DNA Damage: Leading to strand breakage.

-

Metabolic Disruption: By inhibiting enzymes crucial for various metabolic pathways, such as the citric acid cycle.

-

This multifaceted attack on essential cellular processes ultimately leads to bacterial cell death.

Quantitative Data

Table 1: Steady-State Kinetic Parameters of E. coli NfsA and NfsB with Nitrofurazone

| Enzyme | Cofactor | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) | Reference |

| NfsA | NADPH | Nitrofurazone | 27 | 25 | 0.93 | [6] |

| NfsB | NADH | Nitrofurazone | - | - | - | [6] |

Note: The provided reference indicates that NfsB shows no significant inhibition by fumarate or succinate, but does not provide specific kinetic parameters for nitrofurazone under the same conditions as NfsA.[6] NfsA is reported to be more active at low concentrations of nitroaromatics, while NfsB is more active at higher concentrations.[5]

Table 2: Minimum Inhibitory Concentrations (MIC) of Nitrothis compound against Common Uropathogens

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Escherichia coli | 16 | 32 |

| Staphylococcus saprophyticus | ≤16 | ≤16 |

| Enterococcus faecalis | 16 | 32 |

Note: MIC values can vary depending on the specific strain and testing methodology.

Experimental Protocols

Investigating the role of nitroreductases in nitrothis compound activation involves a variety of experimental techniques. Below are detailed protocols for some of the key assays.

Nitroreductase Activity Assay (Spectrophotometric)

This assay measures the activity of nitroreductases by monitoring the decrease in absorbance of a nitrofuran substrate as it is reduced.

Materials:

-

Purified NfsA or NfsB enzyme

-

Nitrothis compound solution (stock in DMSO)

-

NADPH or NADH solution

-

Assay buffer (e.g., 10 mM Tris-HCl, pH 7.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at or near 400 nm

Procedure:

-

Prepare Reagents:

-

Prepare a working solution of nitrothis compound in the assay buffer. The final concentration in the assay will typically be in the range of 50-200 µM.

-

Prepare a working solution of NADPH (for NfsA) or NADH (for NfsB) in the assay buffer. The final concentration will typically be around 100-200 µM.

-

Dilute the purified nitroreductase enzyme in assay buffer to a suitable concentration.

-

-

Set up the Reaction:

-

In a 96-well plate, add the following to each well:

-

Assay buffer to bring the final volume to 200 µL.

-

Nitrothis compound solution.

-

NAD(P)H solution.

-

-

Include control wells:

-

No enzyme control (to monitor non-enzymatic reduction).

-

No substrate control (to monitor NAD(P)H oxidation).

-

No cofactor control.

-

-

-

Initiate the Reaction:

-

Initiate the reaction by adding the diluted enzyme to each well.

-

-

Measure Absorbance:

-

Immediately place the plate in the microplate reader and measure the decrease in absorbance at 400 nm over time (e.g., every 30 seconds for 10-15 minutes) at a constant temperature (e.g., 25°C).

-

-

Data Analysis:

-

Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for nitrothis compound at 400 nm is approximately 12,500 M-1cm-1).

-

Enzyme activity can be expressed in units (µmol of substrate consumed per minute) per mg of protein.

-

HPLC Analysis of this compound and its Metabolites

High-Performance Liquid Chromatography (HPLC) is used to separate and quantify nitrothis compound and its reduced metabolites from bacterial cultures.

Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile phase (e.g., a mixture of acetonitrile and water with a modifier like formic acid or a phosphate buffer)

-

Nitrothis compound standard solution

-

Bacterial culture treated with nitrothis compound

-

Quenching solution (e.g., cold methanol)

-

Extraction solvent (e.g., acetonitrile)

-

Syringe filters (0.22 µm)

Procedure:

-

Sample Preparation (from bacterial culture):

-

Grow the bacterial culture to the desired density and treat with nitrothis compound for a specified time.

-

Quenching: Rapidly stop metabolic activity by adding the bacterial culture to a cold quenching solution (e.g., 60% methanol at -40°C) and centrifuging at a low temperature.

-

Extraction: Resuspend the cell pellet in a cold extraction solvent (e.g., acetonitrile), vortex vigorously, and incubate on ice.

-

Clarification: Centrifuge the mixture to pellet cell debris.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC Analysis:

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and an aqueous buffer (e.g., 15:85 v/v acetonitrile:water with 0.1% formic acid).[7]

-

Flow Rate: Typically 1.0 mL/min.[7]

-

Column Temperature: e.g., 30°C.

-

Detection: UV detector set at a wavelength of 254 nm or 310 nm.[1]

-

Injection Volume: 5-20 µL.[7]

-

-

Run the Analysis:

-

Inject the prepared sample and a series of nitrothis compound standards of known concentrations.

-

-

-

Data Analysis:

-

Identify the peaks corresponding to nitrothis compound and its metabolites based on their retention times compared to standards (if available).

-

Quantify the amount of each compound by integrating the peak area and comparing it to the standard curve.

-

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.

Materials:

-

Bacterial isolate

-

Mueller-Hinton Broth (MHB)

-

Nitrothis compound stock solution

-

Sterile 96-well microtiter plates

-

0.5 McFarland turbidity standard

-

Spectrophotometer

Procedure:

-

Prepare Inoculum:

-

From a fresh agar plate, select several colonies of the test bacterium and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

-

Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the wells of the microtiter plate.

-

-

Prepare Nitrothis compound Dilutions:

-

In a 96-well plate, create a two-fold serial dilution of nitrothis compound in MHB. The concentration range should typically span from a high concentration (e.g., 256 µg/mL) down to a low concentration (e.g., 0.25 µg/mL).

-

Include a growth control well (MHB with inoculum, no drug) and a sterility control well (MHB only).

-

-

Inoculation:

-

Add the prepared bacterial inoculum to each well containing the nitrothis compound dilutions and the growth control well.

-

-

Incubation:

-

Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of nitrothis compound at which there is no visible growth.

-

Conclusion

The activation of nitrothis compound by bacterial nitroreductases is a fascinating and clinically relevant example of prodrug metabolism. The multiplicity of enzymes involved and the non-specific, multi-targeted action of the resulting reactive intermediates contribute to the sustained efficacy and low rates of resistance to this important antibiotic. A thorough understanding of the underlying mechanisms, supported by robust experimental methodologies as outlined in this guide, is crucial for the continued effective use of nitrothis compound and for the development of future antimicrobial therapies that may leverage similar bioactivation strategies. The data and protocols presented herein provide a solid foundation for researchers and drug development professionals to further explore this critical area of antimicrobial pharmacology.

References

- 1. researchgate.net [researchgate.net]

- 2. broadpharm.com [broadpharm.com]

- 3. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The structures of E. coli NfsA bound to the antibiotic nitrothis compound; to 1,4-benzoquinone and to FMN - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oxygen‐insensitive nitroreductase E. coli NfsA, but not NfsB, is inhibited by fumarate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitrothis compound Capsule Analyzed with HPLC - AppNote [mtc-usa.com]

Furantoin's Impact on Bacterial Ribosomal Protein Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary